5-chloro-2-methyl-N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide
Description
This compound is a sulfonamide derivative featuring a benzene ring substituted with chlorine and methyl groups, linked via a methylene bridge to a pyridinyl-pyrazole moiety. Its structure combines a sulfonamide pharmacophore with heterocyclic aromatic systems, which are common in medicinal chemistry for targeting enzymes or receptors. The chlorine atom at position 5 on the benzene ring likely enhances lipophilicity and binding interactions, while the pyridinyl-pyrazole group may contribute to π-π stacking or hydrogen-bonding capabilities.
Properties
IUPAC Name |
5-chloro-2-methyl-N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O2S/c1-12-3-4-16(18)6-17(12)25(23,24)21-8-13-5-14(9-19-7-13)15-10-20-22(2)11-15/h3-7,9-11,21H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWMXCCLCYKUGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2=CC(=CN=C2)C3=CN(N=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-chloro-2-methyl-N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
This structure includes a sulfonamide group, which is known for its diverse biological activities.
Sulfonamides, including the compound , often exhibit their biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Many sulfonamides act as inhibitors of various enzymes, such as carbonic anhydrase. This inhibition can lead to therapeutic effects in conditions like heart failure and hypertension .
- Antimicrobial Activity : Sulfonamides are traditionally recognized for their antimicrobial properties. They interfere with bacterial folic acid synthesis by inhibiting the enzyme dihydropteroate synthase .
Anticancer Potential
Recent studies have highlighted the anticancer potential of sulfonamide derivatives. For instance, compounds similar to this compound have shown promise in targeting epidermal growth factor receptors (EGFR), which are critical in many cancer types .
Cardiovascular Effects
Research has indicated that certain sulfonamide derivatives can influence cardiovascular parameters. In isolated rat heart models, compounds related to this structure were tested for their effects on perfusion pressure and coronary resistance. Results demonstrated that these compounds could significantly alter hemodynamic responses, suggesting potential applications in managing cardiovascular diseases .
Table of Biological Activities
| Activity Type | Mechanism | References |
|---|---|---|
| Antimicrobial | Inhibition of folic acid synthesis | |
| Anticancer | EGFR inhibition | |
| Cardiovascular effects | Modulation of perfusion pressure |
Study 1: Anticancer Activity
In a study evaluating novel sulfonamide derivatives, it was found that compounds with structural similarities to this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of key signaling pathways involved in cell proliferation and survival.
Study 2: Cardiovascular Impact
A research study utilized an isolated rat heart model to assess the impact of benzenesulfonamide derivatives on coronary resistance and perfusion pressure. The findings indicated that certain derivatives could effectively decrease perfusion pressure, suggesting a therapeutic role in managing hypertension and other cardiovascular conditions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally analogous sulfonamides and pyridinyl-pyrazole derivatives, focusing on substituent effects and molecular properties.
Substituent Variations on the Benzene Ring
- Target Compound : 5-Chloro-2-methyl substitution on the benzene ring.
- : 5-Chloro-2-methoxy-N-(5-(furan-3-yl)pyridin-3-yl)benzenesulfonamide (1451272-21-1). The furan substituent introduces a heterocycle with lower aromaticity than pyrazole, which may reduce metabolic stability .
- : 5-Chloro-2-methoxy-N-(5-(thiophen-3-yl)pyridin-3-yl)benzenesulfonamide (1451272-27-7).
Variations in the Pyridinyl-Pyrazole Moiety
- Target Compound : Pyridin-3-yl linked to 1-methyl-1H-pyrazol-4-yl.
- : 2-((5-Chloro-2-((1-isopropyl-3-methyl-1H-pyrazol-5-yl)amino)pyridin-4-yl)amino)-N-methoxybenzamide. The pyrazole group here is substituted with isopropyl and methyl groups, increasing steric bulk.
- : 5-({4-Chloro-3-nitro-5-methyl-1H-pyrazol-1-yl}methyl)-N-(5-chloro-2-pyridinyl)-2-furamide (515175-48-1).
Sulfonamide Modifications
- Target Compound : Classic sulfonamide (SO₂NH) linker.
- : 5-Chloro-2-fluoro-N-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]benzenesulfonamide. The piperidinyl group introduces basicity, which may influence pharmacokinetics (e.g., solubility, half-life) .
- : N-[1-[(3-Chlorophenoxy)methyl]-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-sulfonamide (1005629-66-2). Dual pyrazole rings with an ethyl group and chlorophenoxy substituent increase molecular weight and complexity. This could enhance binding specificity but reduce synthetic accessibility .
Theoretical Implications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
